Nicotinamide Riboside Triflate Nicotinamide Riboside Triflate
Brand Name: Vulcanchem
CAS No.: 445489-49-6
VCID: VC21133517
InChI: InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C12H15F3N2O8S
Molecular Weight: 404.32 g/mol

Nicotinamide Riboside Triflate

CAS No.: 445489-49-6

Cat. No.: VC21133517

Molecular Formula: C12H15F3N2O8S

Molecular Weight: 404.32 g/mol

* For research use only. Not for human or veterinary use.

Nicotinamide Riboside Triflate - 445489-49-6

Specification

CAS No. 445489-49-6
Molecular Formula C12H15F3N2O8S
Molecular Weight 404.32 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate
Standard InChI InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1
Standard InChI Key ZEWRNTDQENDMQK-IVOJBTPCSA-N
Isomeric SMILES C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Appearance Light Beige Solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator